1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound with the molecular formula C24H22N2O4 . This compound is characterized by its unique structure, which includes a chromenyl group and a beta-carboline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the chromenyl and beta-carboline intermediates. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the chromenyl or beta-carboline moieties.
Substitution: This reaction can replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways .
Comparison with Similar Compounds
1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxamide
- 1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(3S)-1-(4-oxo-7-propan-2-ylchromen-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C24H22N2O4/c1-12(2)13-7-8-15-20(9-13)30-11-17(23(15)27)22-21-16(10-19(26-22)24(28)29)14-5-3-4-6-18(14)25-21/h3-9,11-12,19,22,25-26H,10H2,1-2H3,(H,28,29)/t19-,22?/m0/s1 |
InChI Key |
MJNMRWVUYDGWQA-YDNXMHBPSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3C4=C(C[C@H](N3)C(=O)O)C5=CC=CC=C5N4 |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3C4=C(CC(N3)C(=O)O)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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